molecular formula C10H12N2S B13795044 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine CAS No. 73227-71-1

2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine

Cat. No.: B13795044
CAS No.: 73227-71-1
M. Wt: 192.28 g/mol
InChI Key: DVUJSWDXMGRBTK-UHFFFAOYSA-N
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Description

2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound that features a fused thiophene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired compound . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thieno[2,3-b]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the ring system .

Scientific Research Applications

2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

73227-71-1

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2,3,6-trimethylthieno[2,3-b]pyridin-4-amine

InChI

InChI=1S/C10H12N2S/c1-5-4-8(11)9-6(2)7(3)13-10(9)12-5/h4H,1-3H3,(H2,11,12)

InChI Key

DVUJSWDXMGRBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C)C)N

Origin of Product

United States

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